molecular formula C17H19FN4O B7449806 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide

2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide

Katalognummer B7449806
Molekulargewicht: 314.36 g/mol
InChI-Schlüssel: NMDUATXDKLJLOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide, also known as CCT251545, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has been shown to have potent anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials.

Wirkmechanismus

The exact mechanism of action of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is not fully understood, but it is believed to target the cell cycle checkpoint kinase 1 (CHK1) pathway. CHK1 is a key regulator of the DNA damage response, and is essential for the survival of cancer cells. By inhibiting CHK1, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide induces DNA damage and cell cycle arrest, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of DNA damage, cell cycle arrest, and apoptosis. Additionally, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to inhibit the growth of tumor blood vessels, which may contribute to its anti-tumor activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is its potency and specificity for CHK1. This makes it a valuable tool for studying the role of CHK1 in cancer biology. However, one limitation of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is its relatively short half-life, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several potential future directions for the study of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide. One area of interest is the development of combination therapies that include 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide. For example, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to sensitize cancer cells to radiation therapy, suggesting that it may be effective in combination with radiation. Additionally, there is interest in developing more potent and selective CHK1 inhibitors that may have improved efficacy and safety profiles compared to 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide.

Synthesemethoden

The synthesis of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide involves several steps, starting with the reaction of 4-fluoroaniline with cyclopropylamine to form N-cyclopropyl-4-fluoroaniline. This intermediate is then reacted with cyclobutyl isocyanate to form N-cyclopropyl-N-cyclobutyl-4-fluoroaniline. The final step involves the reaction of this intermediate with 4-azido-1H-1,2,3-triazole and copper (I) iodide to form 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been extensively studied in preclinical models of cancer, including breast cancer, ovarian cancer, and non-small cell lung cancer. In these studies, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to inhibit the growth of tumor cells both in vitro and in vivo. Additionally, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy agent.

Eigenschaften

IUPAC Name

2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c18-13-6-4-12(5-7-13)16(17(23)19-14-8-9-14)22-10-15(20-21-22)11-2-1-3-11/h4-7,10-11,14,16H,1-3,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDUATXDKLJLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CN(N=N2)C(C3=CC=C(C=C3)F)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.